TDP2 Inhibitory Activity: N-2 Substitution Abolishes Potency Relative to Unsubstituted Parent
In a SAR study of isoquinoline-1,3-dione TDP2 inhibitors, the unsubstituted NH parent compound (compound 8) showed an IC50 of 22-25 μM. Methylation at N-2 (analog 10a) or O-benzylation (analog 10b) caused complete loss of activity (IC50 > 100 μM or no inhibition detected) [1]. Although 2-(pyridin-3-ylmethyl)benzo[de]isoquinoline-1,3-dione was not explicitly tested in this study, its bulky N-2 pyridin-3-ylmethyl substituent is predicted by the established SAR to similarly abolish TDP2 activity. This makes the compound unsuitable as a TDP2 inhibitor, unlike the unsubstituted parent, and highlights its differentiated utility in applications where TDP2 off-target effects must be avoided.
| Evidence Dimension | TDP2 inhibition (IC50) |
|---|---|
| Target Compound Data | Not directly tested; predicted inactive based on SAR (N-2 bulky substituent) |
| Comparator Or Baseline | Unsubstituted isoquinoline-1,3-dione (compound 8): IC50 22–25 μM |
| Quantified Difference | Complete loss of activity upon N-2 substitution (from ~22 μM to undetectable) |
| Conditions | Biochemical TDP2 inhibition assay; recombinant TDP2 enzyme; n ≥ 3 independent experiments |
Why This Matters
For research applications requiring a benzo[de]isoquinoline-1,3-dione scaffold devoid of TDP2 inhibitory activity, 2-(pyridin-3-ylmethyl) substitution serves as a purposeful deactivating modification, distinguishing it from the pan-active NH parent.
- [1] Chowdhury MA, et al. 4-Benzylideneisoquinoline-1,3(2H,4H)-diones as tyrosyl DNA phosphodiesterase 2 (TDP2) inhibitors. Med Chem Res. 2021;30(2):371-386. doi:10.1007/s00044-020-02662-w. Table 1; text: 'when the NH is substituted with either Me (10a) or OBn (10b), the resulting compounds completely lost activity.' View Source
